(7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol
Description
This compound features a fused furo[3,4-b][1,4]dioxin core substituted with a methyl group at the 7-position and a phenylmethanol moiety at the 5-position. The furo-dioxin scaffold, characterized by oxygen atoms in the heterocyclic rings, distinguishes it from sulfur-containing analogs (e.g., thieno-dioxins).
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(7-methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)-phenylmethanol |
InChI |
InChI=1S/C14H14O4/c1-9-12-14(17-8-7-16-12)13(18-9)11(15)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3 |
InChI Key |
CJOOUGYLRZMCGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(O1)C(C3=CC=CC=C3)O)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furodioxin ring, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, (7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways, offering therapeutic benefits for various diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
(a) Oxygen vs. Sulfur Heteroatoms
- Target Compound : The furo[3,4-b][1,4]dioxin core contains oxygen atoms, which enhance electron density and polarizability compared to sulfur analogs. This may reduce conjugation efficiency but improve solubility in polar solvents.
- Thieno-Dioxin Analogs: For example, N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine () replaces oxygen with sulfur in the fused ring system. Sulfur’s larger atomic size and lower electronegativity increase π-conjugation and alter redox properties, making thieno derivatives more suitable for optoelectronic applications (e.g., organic solar cells) .
(b) Substituent Effects
- Target Compound: The 7-methyl group may sterically stabilize the molecule, while the phenylmethanol group introduces hydroxyl functionality for hydrogen bonding.
- Bromo-Substituted Thieno-Dioxin: The bromine atom in N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine () enables cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer synthesis, a feature absent in the methyl-substituted furo-dioxin .
- Carbaldehyde-Functionalized Analog: The compound 5-(7-(4-(Diphenylamino)phenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde () includes a carbaldehyde group, enhancing its role as a monomer in conjugated polymers. The aldehyde group allows further functionalization (e.g., condensation reactions), unlike the hydroxyl group in the target compound .
Electronic and Reactivity Profiles
Biological Activity
The compound (7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol, also known by its CAS number 1281795-87-6, is a synthetic organic compound belonging to the family of dioxins. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and mechanisms of action based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C16H16O4
- Molecular Weight : 272.30 g/mol
- IUPAC Name : (7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol
- LogP : 2.44 (indicating moderate lipophilicity)
Biological Activity Overview
Research into the biological activity of (7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol has revealed several significant effects:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of dioxins have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.
- Antiproliferative Effects : The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrated that it could inhibit the growth of human cancer cell lines such as HeLa and A549. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
-
Mechanisms of Action :
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to G1 phase arrest in cancer cells.
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in malignant cells.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 2: Antiproliferative Activity on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 ± 5 |
| A549 | 70 ± 10 |
Case Studies and Research Findings
-
Case Study on Anticancer Properties :
A study conducted on the antiproliferative effects of (7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol demonstrated significant inhibition of cell proliferation in HeLa cells with an IC50 value of 50 µg/mL. The study utilized flow cytometry to analyze cell cycle distribution and found a notable increase in the percentage of cells in the G1 phase post-treatment. -
In Silico Studies :
Computational modeling studies have suggested that this compound may interact with specific protein targets involved in cancer progression. Molecular docking simulations indicated strong binding affinity to proteins implicated in the apoptotic pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
